4-{[2-(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 4-methylbenzoate
Overview
Description
4-{[2-(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 4-methylbenzoate, also known as QMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{[2-(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 4-methylbenzoate is not fully understood, but it is believed to work by inhibiting various cellular processes that are important for cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, which can lead to the death of cancer cells. This compound has also been shown to inhibit the activity of proteins that are involved in cell signaling pathways, which can prevent cancer cells from growing and dividing.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial for treating various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[2-(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 4-methylbenzoate in lab experiments is that it has been shown to be relatively non-toxic to normal cells, making it a potentially safer alternative to traditional chemotherapy drugs. However, one limitation of using this compound in lab experiments is that it is still a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Future Directions
There are several future directions for research on 4-{[2-(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 4-methylbenzoate. One area of research is to further investigate its potential as an anti-cancer agent, including its effectiveness against different types of cancer and its potential for use in combination with other drugs. Another area of research is to investigate its potential for treating other diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Scientific Research Applications
4-{[2-(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 4-methylbenzoate has been studied for its potential use as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be a major cause of the disease.
properties
IUPAC Name |
[4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]phenyl] 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-8-17(9-7-16)24(30)31-19-12-10-18(11-13-19)26-22(28)14-27-15-25-21-5-3-2-4-20(21)23(27)29/h2-13,15H,14H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKBDRAWRYDIQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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